2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1550790-70-9
VCID: VC2869299
InChI: InChI=1S/C10H15N3/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10/h6,8,11H,1-5,7H2
SMILES: C1CC(C1)C2=NN3CCNCC3=C2
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

CAS No.: 1550790-70-9

Cat. No.: VC2869299

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine - 1550790-70-9

Specification

CAS No. 1550790-70-9
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C10H15N3/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10/h6,8,11H,1-5,7H2
Standard InChI Key GWBVFZYYMOARGT-UHFFFAOYSA-N
SMILES C1CC(C1)C2=NN3CCNCC3=C2
Canonical SMILES C1CC(C1)C2=NN3CCNCC3=C2

Introduction

2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its core structure consists of a fused pyrazolo-pyrazine ring system with a cyclobutyl substituent. This compound has garnered interest due to its structural versatility and potential biological activity.

Molecular Data

  • Molecular Formula: C10H15N3C_{10}H_{15}N_3 .

  • Molecular Weight: 177.25 g/mol .

  • IUPAC Name: 2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .

Structural Representation

  • SMILES Notation: C1CC(C1)C2=NN3CCNCC3=C2 .

  • InChI Key: GWBVFZYYMOARGT-UHFFFAOYSA-N .

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC10H15N3C_{10}H_{15}N_3
Molecular Weight177.25 g/mol
InChI KeyGWBVFZYYMOARGT-UHFFFAOYSA-N
Synonyms2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine; AKOS023624758; EN300-140407

Synthesis

The synthesis of pyrazolo-pyrazine derivatives typically involves cyclization reactions between appropriate hydrazine derivatives and dicarbonyl compounds. Specific methods for synthesizing 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine are not detailed in the current literature but are likely based on standard heterocyclic synthesis strategies.

Characterization

Characterization of this compound relies on techniques such as:

  • NMR Spectroscopy: Used to confirm the structure and purity.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • X-Ray Crystallography: May be employed for structural elucidation.

Table 2: Biological Activity of Related Compounds

Compound ClassActivity
Pyrazolo[1,5-a]pyrazinesKinase inhibition (e.g., VEGFR)
Triazolo[4,3-a]pyrazinesAnticancer (e.g., A549 cell line)
Triazolo-pyrimidinesAntiviral (e.g., influenza polymerase)

Mechanistic Insights

The cyclobutyl group may enhance binding affinity to biological targets through hydrophobic interactions. Additionally, the fused pyrazolo-pyrazine core can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors.

Commercial Availability

This compound is available for research purposes from chemical suppliers like Sigma-Aldrich under catalog numbers such as EN300-27151162 . It is typically sold as a hydrochloride salt to improve stability.

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